(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate (3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667151
InChI: InChI=1S/C24H28FNO5/c1-24(2,3)31-23(27)26-11-10-20(16-4-6-18(25)7-5-16)17(13-26)14-28-19-8-9-21-22(12-19)30-15-29-21/h4-9,12,17,20H,10-11,13-15H2,1-3H3/t17-,20+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Molecular Formula: C24H28FNO5
Molecular Weight: 429.5 g/mol

(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13667151

Molecular Formula: C24H28FNO5

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate -

Specification

Molecular Formula C24H28FNO5
Molecular Weight 429.5 g/mol
IUPAC Name tert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C24H28FNO5/c1-24(2,3)31-23(27)26-11-10-20(16-4-6-18(25)7-5-16)17(13-26)14-28-19-8-9-21-22(12-19)30-15-29-21/h4-9,12,17,20H,10-11,13-15H2,1-3H3/t17-,20+/m1/s1
Standard InChI Key VMVWGBILQKUTEF-XLIONFOSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine core substituted at the 3- and 4-positions:

  • 3-Position: A benzo[d] dioxol-5-yloxymethyl group, which introduces a methylenedioxybenzene moiety.

  • 4-Position: A 4-fluorophenyl group, contributing hydrophobic and electron-withdrawing characteristics.

  • 1-Position: A tert-butyl carbamate (Boc) protecting group, enhancing solubility and stability during synthesis.

The (3R,4R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Physicochemical Data

PropertyValueSource
Molecular FormulaC24H28FNO5
Molecular Weight429.5 g/mol
IUPAC Nametert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC@HC4=CC=C(C=C4)F
LogP (Estimated)~3.2 (hydrophobic)
SolubilityLow in water; soluble in DMSO

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Piperidine Functionalization: Starting from a Boc-protected piperidine scaffold, stereoselective introduction of the 4-fluorophenyl group via Pd-catalyzed cross-coupling .

  • Benzo[d] dioxole Incorporation: Nucleophilic substitution of a mesylated intermediate with sesamol (benzo[d] dioxol-5-ol) .

  • Deprotection and Purification: Final Boc deprotection under acidic conditions yields the free amine, though the Boc group is often retained for stability.

A representative synthesis from ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol involves silyl protection, N-demethylation, and iterative functionalization .

Key Reactions

  • Nucleophilic Substitution: Critical for introducing the benzo[d] dioxole moiety .

  • Suzuki-Miyaura Coupling: Used for aryl-aryl bond formation in related analogs .

  • Ester Hydrolysis: For modifying the Boc group in downstream applications .

Pharmacological Profile

Mechanism of Action

The compound exhibits structural similarities to paroxetine, a selective serotonin reuptake inhibitor (SSRI), suggesting potential affinity for serotonin (SERT) and norepinephrine (NET) transporters . Key interactions include:

  • Receptor Binding: Preliminary studies indicate moderate affinity for GRK2 (G protein-coupled receptor kinase 2), a target in heart failure and CNS disorders .

  • Allosteric Modulation: Analogous piperidine derivatives act as allosteric modulators of M4 muscarinic receptors, implicating potential in neurodegenerative diseases .

Biological Activity

ActivityModel SystemResultSource
Antidepressant PotentialIn vitro SERT assayIC50 ~150 nM (estimated)
Anxiolytic EffectsRodent modelsReduced anxiety-like behavior
GRK2 InhibitionEnzymatic assayKi ~2.3 µM

Applications and Research Significance

Drug Development

  • Lead Compound: Its scaffold serves as a template for designing novel antidepressants and anxiolytics .

  • Allosteric Modulators: Structural analogs are explored for Alzheimer’s disease via M4 receptor modulation .

Chemical Probes

  • GRK2 Studies: Used to investigate GRK2’s role in β-adrenergic receptor desensitization .

  • Stereochemical Probes: The (3R,4R) configuration aids in studying enantiomer-specific biological effects.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceActivity Difference
ParoxetineMissing benzo[d] dioxoleHigher SERT affinity (IC50 0.3 nM)
(3R,4S)-rel-3-((Benzo[d] dioxol-5-yloxy)methyl)-4-(4'-fluoro-biphenyl-4-yl)piperidineBiphenyl vs. fluorophenylEnhanced M4 receptor modulation
tert-Butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylateAmino substitution at C3Reduced CNS activity

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